molecular formula C8H15NO2 B1681355 Tranexamic acid CAS No. 1197-18-8

Tranexamic acid

カタログ番号: B1681355
CAS番号: 1197-18-8
分子量: 157.21 g/mol
InChIキー: GYDJEQRTZSCIOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Tranexamic acid (TXA) is a synthetic derivative of lysine that acts as an antifibrinolytic agent . It functions by blocking lysine binding sites on plasminogen molecules, which inhibits the interaction of plasminogen with both plasmin and fibrin, thereby stabilizing the fibrin meshwork formed during secondary hemostasis . TXA is available in both intravenous and oral formulations .

Applications in Orthopedics and Traumatology

TXA has numerous applications in orthopedics and traumatology, particularly in primary and revision knee and hip arthroplasties, spine surgery, and trauma cases . It is effective in reducing perioperative bleeding and the necessity for blood transfusions . The drug is considered safe for healthy patients and does not significantly increase the risk of thrombotic events . Various administration routes and dosage regimens exist, but a standardized approach has yet to be established .

Treatment for Severe Bleeding

Research indicates that TXA can save lives when used to treat major blood loss . Early administration of TXA to patients experiencing acute traumatic bleeding or postpartum hemorrhage can reduce mortality by approximately one-third without causing adverse effects . This has led to the inclusion of TXA on the World Health Organization's Essential Medicines List for both trauma and postpartum hemorrhage, with the WHO recommending its global use .

Post-Partum Hemorrhage (PPH)
A trial coordinated by the London School of Hygiene & Tropical Medicine (LSHTM) involving 20,060 women with PPH across 193 hospitals in 21 countries demonstrated that TXA reduced deaths due to bleeding by 31%, especially when administered within three hours of childbirth . The study also found that TXA reduced the need for urgent surgery to control bleeding by more than a third . A cost-effectiveness analysis indicated that TXA treatment for PPH is highly cost-effective in countries with a high risk of maternal mortality due to PPH .

CRASH-2 Trial
An exploratory analysis of the CRASH-2 trial revealed that TXA is associated with a decreased risk of death due to bleeding when administered within 3 hours of injury . The CRASH-2 trial, a large randomized study, found that TXA treatment reduced patient mortality from 16% in the control group to 14.5% in the TXA group, preventing 9% of all trauma deaths . This translates to one life saved for every 67 patients treated . The relative risk of death due to bleeding was reduced by 15% .

Military and Trauma Settings

The CRASH-2 trial's findings, which demonstrated TXA's ability to reduce mortality following civilian trauma, may not be entirely applicable to wartime injuries due to differences in trauma and resuscitation practices between civilian hospitals and combat settings .

<ul> <li>STAAMP trial: Compared prehospital TXA 1 g to placebo in 903 trauma patients at risk of hemorrhage. TXA was not associated with a reduction in 30-day mortality[3].</li> <li>PATCH trial: Included 1,310 adult trauma patients at risk of trauma-induced coagulopathy, TXA could be given within 3 h after trauma. There was no difference in the primary outcome (favorable Extended Glasgow Outcome Score at 6 months), 53.7% in the TXA group and 53.5% in the placebo group[3].</li> </ul>

LB1148

生物活性

Tranexamic acid (TA) is a synthetic derivative of the amino acid lysine, primarily known for its antifibrinolytic properties. It has gained attention not only for its role in controlling bleeding but also for its potential applications in various medical fields, including oncology and dermatology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and recent research findings.

This compound exerts its biological effects primarily through the inhibition of fibrinolysis. It acts as a lysine analogue, competitively blocking the binding sites on plasminogen, thus preventing its conversion to plasmin. This action is crucial in maintaining hemostasis during surgical procedures and in trauma settings.

Key Mechanisms:

  • Inhibition of Plasminogen Activation: TA binds to lysine-binding sites on plasminogen, inhibiting its activation by tissue plasminogen activators (tPA) and urokinase-type plasminogen activators (uPA) .
  • Reduction of Melanin Synthesis: In dermatological applications, TA has been shown to reduce hyperpigmentation by interfering with the interaction between melanocytes and keratinocytes, thereby inhibiting melanin synthesis indirectly .
  • Anticancer Properties: Recent studies suggest that TA may possess anticancer activity by blocking extracellular plasmin formation, which is implicated in tumor progression. TA has been shown to reduce viability in various cancer cell lines through multiple biochemical actions, including inhibition of protein synthesis and modulation of signaling pathways .

Therapeutic Applications

This compound has been repurposed for several clinical applications beyond its initial use as an antifibrinolytic agent:

  • Management of Bleeding Disorders: TA is widely used to prevent excessive bleeding during surgeries and in trauma cases. The CRASH-2 trial demonstrated a significant reduction in mortality from bleeding when administered within three hours post-injury .
  • Postpartum Hemorrhage: A meta-analysis indicated that early administration of TA can decrease mortality due to postpartum hemorrhage by up to 31% without adverse effects .
  • Dermatology: TA is utilized in treating melasma and other hyperpigmentation disorders due to its ability to inhibit melanin production .

Clinical Trials

Several clinical trials have investigated the efficacy of this compound across different medical scenarios:

  • CRASH-2 Trial: This landmark study involved over 20,000 trauma patients and established that early administration of TA significantly reduces mortality due to hemorrhage .
  • WOMAN Trial: Focused on postpartum hemorrhage, this trial confirmed that TA administration could effectively reduce the need for surgical interventions .
  • MATTERs Study: A military application study that showed improved survival rates among combat trauma patients receiving TA alongside blood transfusions .

Table: Summary of Key Clinical Trials Involving this compound

Trial NamePopulationInterventionKey Findings
CRASH-2Trauma patientsTXA vs Placebo31% reduction in death from bleeding
WOMANWomen with postpartum hemorrhageTXA vs PlaceboReduced need for surgery; improved maternal outcomes
MATTERsCombat trauma patientsTXA with resuscitationIncreased survival rates in massive transfusion cases

特性

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Tranexamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranexamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANEXAMIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>300 °C
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranexamic acid
Reactant of Route 2
Tranexamic acid
Reactant of Route 3
Tranexamic acid
Reactant of Route 4
Tranexamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。